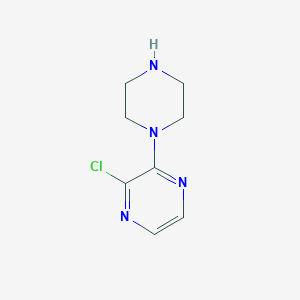

2-Chloro-3-(1-piperazinyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFEUMYRXRNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555624 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-99-8 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-(1-piperazinyl)pyrazine chemical properties

An In-depth Technical Guide to 2-Chloro-3-(1-piperazinyl)pyrazine

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a piperazine moiety. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

| Property | Value | Reference |

| CAS Number | 85386-99-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁ClN₄ | [1][2] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| Boiling Point | 342.7 ± 42.0 °C | [1] |

| Synonyms | 2-Chloro-3-(piperazin-1-yl)pyrazine, Pyrazine, 2-chloro-3-(1-piperazinyl)- | [2] |

| Storage | 2-8 °C | [1] |

Synthesis and Reactivity

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2,3-dichloropyrazine, which reacts with piperazine. One of the chlorine atoms is displaced by a nitrogen atom of the piperazine ring to yield the desired product. The reaction can be influenced by factors such as the solvent, temperature, and the presence of a base.

The reactivity of this molecule is characterized by two main sites: the pyrazine ring and the piperazine moiety. The chlorine atom on the pyrazine ring can be displaced by other nucleophiles in further substitution reactions. The secondary amine in the piperazine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation. This dual reactivity makes it a versatile building block for creating a library of derivatives.[5][6]

Experimental Protocols & Spectroscopic Analysis

General Synthesis Protocol

A general procedure for synthesizing similar piperazinyl pyrazines involves dissolving the chloro-pyrazine starting material in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF). An excess of piperazine is then added to the solution.[7] The reaction mixture is often heated under reflux for several hours to ensure completion.[7] Progress can be monitored using thin-layer chromatography (TLC). After the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The two protons on the pyrazine ring will appear as doublets in the aromatic region. The eight protons of the piperazine ring will likely appear as two multiplets (or broad singlets) in the aliphatic region, corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the secondary amine. The N-H proton of the piperazine will appear as a broad singlet that can be exchanged with D₂O.

-

¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbon atoms of the pyrazine ring will appear at lower field (higher ppm) compared to the signals for the sp³ hybridized carbons of the piperazine ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the secondary amine of the piperazine ring (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the pyrazine ring in the 1400-1600 cm⁻¹ region.[8][9]

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (198.65 g/mol ). The fragmentation pattern can provide further structural information.

Biological and Pharmacological Relevance

The pyrazine-piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of this compound are investigated for a wide range of therapeutic applications.

-

Kinase Inhibitors : The structure serves as a key intermediate in the development of kinase inhibitors for anti-cancer therapies.[1]

-

Antiviral Agents : It is also utilized in the synthesis of novel compounds with potential antiviral activity.[1]

-

Central Nervous System (CNS) Agents : Piperazine derivatives are well-known for their activity in the CNS, and this compound can be a precursor for agents targeting neurological disorders.[1][10]

-

Antimicrobial and Antifungal Agents : The piperazine moiety is present in many antimicrobial and antifungal drugs, suggesting that derivatives could possess similar properties.[11][12]

-

Acetylcholinesterase Inhibitors : Recent studies have shown that derivatives of 2-chloro-3-hydrazinopyrazine can act as potent acetylcholinesterase inhibitors, which is a promising approach for the treatment of Alzheimer's disease.[8]

References

- 1. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]

- 2. 85386-99-8 CAS Manufactory [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. 2-CHLORO-3-(PIPERAZINYL)PYRAZINE | 85386-99-8 [chemicalbook.com]

- 5. Reactions of Piperazines | Ambeed [ambeed.com]

- 6. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes (2022) | 2 Citations [scispace.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(1-piperazinyl)pyrazine (CAS Number: 85386-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(1-piperazinyl)pyrazine, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and antiviral agents.

Core Compound Information

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85386-99-8 | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Boiling Point | 342.7 ± 42.0 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyrazine precursor with piperazine. A likely and commonly employed starting material for this synthesis is 2,3-dichloropyrazine.

Experimental Protocol: Synthesis from 2,3-Dichloropyrazine

Materials:

-

2,3-Dichloropyrazine

-

Piperazine (an excess is typically used)

-

A suitable solvent (e.g., acetonitrile, ethanol, or a polar aprotic solvent)

-

A base (optional, to scavenge HCl byproduct, e.g., potassium carbonate or triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloropyrazine in the chosen solvent.

-

Add an excess of piperazine to the solution. If a base is used, it should also be added at this stage.

-

The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is then subjected to a purification process. This may involve extraction, followed by column chromatography on silica gel to isolate the pure this compound.

Purification: Purification is a critical step to remove unreacted starting materials and any potential byproducts, such as the di-substituted piperazinyl pyrazine. A typical purification workflow would involve:

-

Dissolving the crude product in a suitable organic solvent.

-

Washing with water or a basic aqueous solution to remove excess piperazine and any salts.

-

Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Concentrating the organic layer to obtain the crude product.

-

Final purification by column chromatography.

Analytical Characterization

Detailed, experimentally-derived analytical data for this compound is not widely published. However, based on its structure, the following spectroscopic characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the pyrazine ring protons and the piperazine ring protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, with chemical shifts influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. |

| FTIR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the pyrazine ring, and C-N stretching of the piperazine moiety. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (198.65 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom. |

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to its bifunctional nature. The piperazine ring provides a site for further derivatization, while the pyrazine ring, a known pharmacophore, can engage in key interactions with biological targets.[1]

Kinase Inhibitors

The pyrazine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain. This compound serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The piperazine nitrogen can be readily functionalized to introduce various substituents that can be tailored to target specific kinases.

Antiviral Agents

The pyrazine nucleus is also present in several antiviral compounds. The structural features of this compound make it an attractive starting point for the development of novel antiviral drugs. The piperazine group can be modified to enhance binding to viral proteins or enzymes, potentially disrupting the viral life cycle.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound should be stored in a cool, dry place, typically between 2-8°C, to ensure its stability.[1]

Conclusion

This compound is a commercially available and synthetically versatile intermediate with significant potential in drug discovery. Its utility as a scaffold for the development of kinase inhibitors and antiviral agents is well-recognized. While detailed experimental and biological data for the compound itself are not extensively documented in publicly accessible literature, its structural features and the known reactivity of its constituent moieties provide a strong basis for its application in the synthesis of novel therapeutic agents. Further research into the specific biological targets of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide on 2-Chloro-3-(1-piperazinyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Chloro-3-(1-piperazinyl)pyrazine is limited. This guide provides a framework for understanding its potential solubility characteristics based on related compounds and outlines standard methodologies for its determination.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical agents. Its structure, featuring a pyrazine ring substituted with a chloro group and a piperazinyl moiety, makes it a versatile building block for developing novel therapeutic molecules, including kinase inhibitors and antiviral agents. A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its effective use in drug discovery and development processes, from synthesis and purification to formulation and bioavailability.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Boiling Point | 342.7±42.0°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

For a structurally related compound, 1-(2-chloroethyl)piperazine Hydrochloride, it has been noted that it is soluble in alcohol/water mixtures and isopropyl alcohol, where it is used for recrystallization, suggesting good solubility, especially at elevated temperatures. It is also likely soluble in methanol.[2] The hydrochloride salt form generally exhibits higher solubility in polar solvents compared to the free base.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Anticipated Qualitative Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | The piperazine moiety can form hydrogen bonds with protic solvents. Solubility is likely pH-dependent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are effective at solvating a wide range of organic molecules. |

| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in less polar ethers. |

| Nonpolar Solvents | Hexane, Toluene | Likely Insoluble | The polar functional groups will hinder solubility in nonpolar environments. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.

-

Experimental Workflow Visualization

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Information regarding specific signaling pathways in which this compound is directly involved is not currently available in the public scientific literature. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The biological activity and, consequently, the signaling pathways affected would be determined by the final compound synthesized from this precursor.

For instance, if this compound were used to synthesize a kinase inhibitor, the resulting compound would likely target a specific kinase within a cellular signaling cascade, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are frequently implicated in cancer and other diseases.

Conceptual Relationship in Drug Discovery

The logical flow from a starting material like this compound to a potential therapeutic agent can be visualized as follows:

Caption: Drug discovery logical workflow.

This diagram illustrates the progression from a chemical building block to a potential drug candidate, highlighting the pivotal role of synthetic chemistry in generating diverse molecular entities for biological screening and subsequent optimization.

References

Spectroscopic and Analytical Profile of 2-Chloro-3-(1-piperazinyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-3-(1-piperazinyl)pyrazine. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents predicted data based on the analysis of structurally related compounds, alongside detailed experimental protocols for its characterization. This guide is intended to support research and development activities by providing a foundational understanding of the compound's analytical profile.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of pyrazine, piperazine, and their substituted derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | |||

| Pyrazine-H | ~8.0 - 8.3 | Doublet | Protons on the pyrazine ring, deshielded by the electronegative nitrogen atoms and the chlorine atom. |

| Pyrazine-H | ~7.8 - 8.1 | Doublet | |

| Piperazine-H (N-CH₂) | ~3.2 - 3.6 | Triplet or Multiplet | Protons on the piperazine ring adjacent to the pyrazine ring. |

| Piperazine-H (N-CH₂) | ~2.9 - 3.3 | Triplet or Multiplet | Protons on the piperazine ring adjacent to the secondary amine. |

| Piperazine-NH | ~1.5 - 2.5 | Broad Singlet | The chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | |||

| Pyrazine-C (C-Cl) | ~150 - 155 | Singlet | Carbon atom attached to the chlorine. |

| Pyrazine-C (C-N) | ~145 - 150 | Singlet | Carbon atom attached to the piperazine nitrogen. |

| Pyrazine-C | ~130 - 135 | Singlet | |

| Pyrazine-C | ~125 - 130 | Singlet | |

| Piperazine-C (N-CH₂) | ~45 - 50 | Singlet | Carbon atoms of the piperazine ring. |

| Piperazine-C (N-CH₂) | ~40 - 45 | Singlet |

Predicted data is based on typical chemical shifts for pyrazine and piperazine derivatives.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200 - 3400 | Medium, Broad | N-H stretch (piperazine secondary amine) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic - piperazine) |

| ~3100 | Weak | C-H stretch (aromatic - pyrazine) |

| 1550 - 1600 | Medium to Strong | C=N and C=C stretching (pyrazine ring) |

| 1400 - 1500 | Medium | C-H bending (aliphatic) |

| 1100 - 1300 | Medium to Strong | C-N stretching (piperazine and pyrazine) |

| 750 - 850 | Strong | C-Cl stretching |

Predicted data is based on characteristic infrared absorption frequencies for functional groups present in the molecule.[3][4][6]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 198/200 | High | [M]⁺˙ (Molecular ion peak with isotopic pattern for Chlorine) |

| 163 | Medium | [M - Cl]⁺ |

| 113 | Medium | [Pyrazine-piperazine fragment after loss of C₄H₅N₂]⁺ |

| 85 | High | [Piperazine ring fragment]⁺ |

The fragmentation pattern is predicted based on the stability of the pyrazine and piperazine rings and the presence of a chlorine atom.[5][7][8]

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

2.1.2. ¹H and ¹³C NMR Acquisition

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to 0-12 ppm.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. FT-IR Spectrum Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.[9][10][11]

Mass Spectrometry (Electron Ionization - EI)

2.3.1. Sample Introduction

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2.3.2. Mass Spectrum Acquisition

-

Ionize the sample using a standard electron ionization (EI) source (70 eV).

-

Scan a mass range of m/z 50-500 to detect the molecular ion and fragment ions.

-

The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion to generate the mass spectrum.[12][13][14][15]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. eng.uc.edu [eng.uc.edu]

- 10. mse.washington.edu [mse.washington.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine from 2,3-Dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-(1-piperazinyl)pyrazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) reaction, involves the reaction of 2,3-dichloropyrazine with piperazine. This document details the underlying chemical principles, experimental protocols, and reaction parameters, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound serves as a crucial building block in the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors and antiviral agents.[1] Its molecular structure allows for further functionalization, making it a valuable scaffold in the design of novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases. The pyrazine ring system is a prominent feature in numerous clinically approved drugs, highlighting its significance in medicinal chemistry.

The synthesis of this compound from 2,3-dichloropyrazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the piperazine acts as a nucleophile, attacking the electron-deficient pyrazine ring and displacing one of the chlorine atoms. The regioselectivity of this reaction is a critical aspect, as the substitution can potentially occur at either the C2 or C3 position of the dichloropyrazine ring.

Reaction Mechanism and Regioselectivity

The SNAr mechanism involves a two-step process:

-

Nucleophilic Attack: The nucleophile (piperazine) attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this step.

-

Leaving Group Departure: The chloride ion (leaving group) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The regioselectivity of the nucleophilic attack is influenced by the electronic properties of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. In the case of 2,3-dichloropyrazine, the positions adjacent to the nitrogen atoms are activated towards nucleophilic substitution. The precise regioselectivity, determining whether the substitution occurs at the 2- or 3-position, can be influenced by factors such as the solvent, temperature, and the nature of the nucleophile. For the reaction between 2,3-dichloropyrazine and piperazine, the primary product formed is the 2-substituted isomer, this compound.

Experimental Protocols

General Procedure

A common approach for this type of SNAr reaction involves heating the dichloropyrazine with an excess of piperazine in a suitable solvent. The excess piperazine often serves as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

Table 1: Summary of Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Purpose |

| 2,3-Dichloropyrazine | 148.98 | Starting Material |

| Piperazine (anhydrous) | 86.14 | Nucleophile/Base |

| Acetonitrile (anhydrous) | 41.05 | Solvent |

| Dichloromethane | 84.93 | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | - | Work-up |

| Anhydrous Sodium Sulfate | 142.04 | Drying Agent |

Table 2: Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

| Molar Ratio (Piperazine : 2,3-Dichloropyrazine) | > 2:1 (Excess Piperazine) |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82 °C) |

| Reaction Time | Several hours (monitoring by TLC recommended) |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyrazine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Piperazine: Add an excess of anhydrous piperazine (e.g., 5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Solvent Removal: Remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and excess piperazine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process. The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Synthesis

The synthesis follows a clear logical progression from starting materials to the final product, as depicted in the following diagram.

Caption: Logical relationship of the synthesis from starting materials to the final product.

Conclusion

The synthesis of this compound from 2,3-dichloropyrazine is a straightforward and important transformation in medicinal chemistry. This guide provides a foundational understanding of the reaction, including the mechanism, experimental considerations, and a logical workflow. Researchers and drug development professionals can utilize this information to efficiently synthesize this valuable intermediate for the development of new and improved pharmaceutical agents. Further optimization of reaction conditions, such as solvent, temperature, and molar ratios, may lead to improved yields and purity of the final product.

References

The Biological Versatility of Pyrazine and Piperazine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic nuclei of pyrazine and piperazine are cornerstones in the field of medicinal chemistry, serving as privileged scaffolds in the design of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological effects of pyrazine and piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neurological applications. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support ongoing research and drug development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazine and piperazine derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[1][2][3][4] Their mechanisms of action are varied, often involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.[5][6]

Quantitative Data on Anticancer Activity

The efficacy of various pyrazine and piperazine derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of notable findings is presented below.

| Compound Type | Derivative Examples | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrazine Derivatives | Chalcone-pyrazine hybrids | MCF-7, A549, DU-145 | 0.012 - 0.33 | [1] |

| Piperlongumine-ligustrazine hybrids | U87MG, HCT116, A549, K562 | 0.25 - 8.73 | [1] | |

| Cinnamic acid-pyrazine hybrids | HCT116 | 3.19 - 8.90 | [1] | |

| Ligustrazine-curcumin hybrids | A549, A549/DDP | 0.60 - 2.85 | [1] | |

| Ligustrazine-flavonoid hybrids | HT-29, MCF-7 | 10.43 - 10.90 | [1] | |

| Piperazine Derivatives | Piperazine-substituted pyranopyridines | Various tumor cell lines | Submicromolar to micromolar | [7] |

| Arylpiperazine derivatives | HeLa, SK-MEL-28, SK-MES-1, CCRF-CEM, CCRF-SB, WIL-2NS | 7.65 - 15.5 | [8] |

Key Signaling Pathways in Cancer

A significant mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases within crucial signaling cascades.[6] The Tropomyosin receptor kinase (Trk) and the Ras-Raf-MEK-ERK pathways are notable targets.

The TrkA receptor, upon activation by nerve growth factor (NGF), triggers downstream pathways like RAS-MAPK and PI3K-AKT, promoting tumor cell proliferation and invasion.[1][9] Pyrazine-based inhibitors can block this signaling cascade.

Caption: Inhibition of the TrkA signaling pathway by a pyrazine derivative.

This cascade is a central regulator of cell proliferation and survival, and its hyperactivation is common in many cancers.[10]

References

- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of Substituted Pyrazines: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological applications, mechanisms of action, and developmental pathways of substituted pyrazine compounds, offering a valuable resource for researchers and clinicians in the field of drug discovery.

Substituted pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4-position relationship, have emerged as a privileged scaffold in medicinal chemistry. Their unique electronic properties and ability to form diverse molecular interactions have led to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current landscape of substituted pyrazines in drug discovery, with a focus on their applications in oncology, infectious diseases, and beyond.

I. Marketed Drugs and Clinical Candidates

The therapeutic relevance of the pyrazine core is underscored by the number of FDA-approved drugs and promising clinical candidates that feature this moiety. These compounds have demonstrated significant clinical utility in treating various life-threatening diseases.

Several pyrazine-based kinase inhibitors have been successfully developed and have shown good clinical activity with manageable toxicity in treating relapse-resistant malignancies and immunological disorders.[4][5] Most of these inhibitors are orally active and function as ATP-competitive binders in the active or inactive site of the enzyme.[4][5]

Table 1: Selected FDA-Approved Drugs Containing a Substituted Pyrazine Moiety

| Drug Name | Target/Mechanism of Action | Therapeutic Indication |

| Gilteritinib (Xospata®) | FLT3/AXL inhibitor | Relapsed/refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation[4] |

| Darovasertib | Protein Kinase C (PKC) inhibitor | Metastatic uveal melanoma[4] |

| Bortezomib (Velcade®) | 26S proteasome inhibitor | Multiple myeloma[6] |

| Pyrazinamide | Fatty acid synthase I inhibitor | Tuberculosis[7][8] |

| Amiloride | Potassium-sparing diuretic | Hypertension, congestive heart failure[1] |

| Favipiravir | RNA-dependent RNA polymerase inhibitor | Influenza and other viral infections[6] |

II. Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazine scaffold allows for its incorporation into molecules targeting a wide array of biological pathways, leading to diverse therapeutic applications.

A. Oncology

Substituted pyrazines have shown significant promise in cancer therapy, with several compounds demonstrating potent antitumor activity.[1][3][9] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A key area of success for pyrazine derivatives is the inhibition of protein kinases, which play a central role in cellular signaling pathways.[5] For example, Gilteritinib is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, two receptor tyrosine kinases implicated in the pathogenesis of acute myeloid leukemia (AML).[4]

Another important anticancer mechanism is the inhibition of the proteasome. Bortezomib , a dipeptidyl boronic acid, reversibly inhibits the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[6] This leads to the accumulation of pro-apoptotic proteins and cell cycle arrest in cancer cells.[6]

Caption: Anticancer Mechanisms of Substituted Pyrazines

B. Infectious Diseases

Pyrazine derivatives have a long history in the treatment of infectious diseases, most notably tuberculosis. Pyrazinamide is a cornerstone of first-line tuberculosis therapy.[7][8] It is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.

More recently, novel pyrazine-containing compounds have been synthesized and evaluated for their activity against various pathogens. For instance, hybrid compounds of pyrazine and 1,2,4-triazole have shown noteworthy efficacy against the Mycobacterium tuberculosis H37Rv strain.[10] Additionally, certain pyrazine-thiazoline and thiazolidinone derivatives have demonstrated significant in vitro antibacterial and antimycobacterial activity.[11]

The antiviral properties of substituted pyrazines are also well-documented. Favipiravir is a broad-spectrum antiviral agent that acts as a prodrug and is converted to its active ribofuranosyl-5'-triphosphate form, which selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses.[6]

C. Other Therapeutic Areas

The pharmacological activities of substituted pyrazines extend beyond oncology and infectious diseases. They have been investigated for their potential in treating a variety of other conditions:

-

Anti-inflammatory and Analgesic Activity: Many pyrazine compounds have been reported to possess anti-inflammatory and analgesic properties.[1]

-

Central Nervous System (CNS) Disorders: Pyrazine derivatives have shown potential as antipsychotic and antidepressant medications.[8]

-

Cardiovascular Diseases: Amiloride, a pyrazine derivative, is used as a potassium-sparing diuretic to treat hypertension and congestive heart failure.[1]

III. Quantitative Data on Biological Activity

The potency of substituted pyrazines is often quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) against specific molecular targets or cell lines. This data is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Table 2: In Vitro Activity of Selected Substituted Pyrazines

| Compound | Target/Cell Line | Assay Type | IC50/MIC | Reference |

| Darovasertib (LXS-196) | PKCα | Biochemical Assay | 1.9 nM | [4] |

| Darovasertib (LXS-196) | PKCθ | Biochemical Assay | 0.4 nM | [4] |

| Prexasertib | CHK1 | Biochemical Assay | 1.4 nM | [4] |

| (2′R,3′R)-3 (Talaropyrazine C analog) | Murine splenocytes (anti-CD3/anti-CD28 stimulated) | In vitro bioassay | 5.85 μM | [12] |

| Hybrid Compounds (T4, T5, T6, T11, T14, T15, T16, T18) | Mycobacterium tuberculosis H37Rv | MABA Assay | ≤21.25 μM | [10] |

| Novel Hydrazone Compounds (8a, 8b, 8c, 8d) | Mycobacterium tuberculosis H37Rv | MABA Assay | ≤6.25 µg/ml | [13] |

| Cinnamate-pyrazine derivative 2 | HCV NS5B RdRp | Compound library screen | 0.69 μM | [14] |

| Cinnamate-pyrazine derivative 3 | HCV NS5B RdRp | Compound library screen | 1.2 μM | [14] |

| Chalcone-pyrazine derivative 48 | BEL-7402 cell line | MTT Assay | 10.74 μM | [9][14] |

| Ligustrazine-curcumin hybrid 79 | A549 cell line | In vitro assay | 0.60 - 2.85 μM | [9] |

| 4-Pyrazine substituted colchicine 336 | HT-29 cell line | Cytotoxicity assay | 19.4 μM | [9][14] |

IV. Experimental Protocols

The development of novel substituted pyrazines involves a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

A. General Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines can be achieved through various organic reactions. A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The specific functionalization of the pyrazine ring can be accomplished using a range of modern synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. irjmets.com [irjmets.com]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 11. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

The Strategic Role of 2-Chloro-3-(1-piperazinyl)pyrazine in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Drug Development Professionals

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particularly in oncology and immunology. Their dysregulation is a known driver of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern pharmaceutical research. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds, especially nitrogen-containing rings like pyrazine, have emerged as privileged structures.[1] The pyrazine moiety is a key structural feature in several clinically successful kinase inhibitors, valued for its metabolic stability and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2]

This technical guide focuses on 2-Chloro-3-(1-piperazinyl)pyrazine , a versatile chemical intermediate that serves as a foundational building block for a diverse range of kinase inhibitors.[3] Its structure is ingeniously predisposed for derivatization, allowing medicinal chemists to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of its synthesis, application, and the experimental protocols essential for leveraging this intermediate in a drug discovery pipeline.

Core Intermediate Profile

| Property | Value | Reference |

| CAS Number | 85386-99-8 | [3] |

| Molecular Formula | C₈H₁₁ClN₄ | [3] |

| Molecular Weight | 198.65 g/mol | [3] |

| Primary Use | Key intermediate for the synthesis of kinase inhibitors and other bioactive molecules. | [3] |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves a nucleophilic aromatic substitution reaction. This process utilizes the differential reactivity of the two chlorine atoms on the 2,3-dichloropyrazine starting material, allowing for a regioselective substitution with piperazine.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,3-dichloropyrazine.

Materials:

-

2,3-Dichloropyrazine

-

Piperazine (anhydrous)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add an excess of anhydrous piperazine (e.g., 3-5 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Partition the resulting residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its bifunctional nature. The secondary amine of the piperazine ring provides a convenient point for chemical elaboration (e.g., acylation, alkylation, reductive amination), while the chloro-pyrazine core is a recognized pharmacophore that can engage in key interactions within a kinase active site. This allows for the creation of large libraries of derivatives for screening.

Derivatives of pyrazine-containing scaffolds have shown inhibitory activity against a wide array of kinases.

| Target Kinase Family | Example Kinase(s) | Associated Disease Area | Reference |

| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK), EGFR | Cancers (e.g., CLL), Autoimmune Disorders | [2] |

| Serine/Threonine Kinases | Protein Kinase C (PKC), PIM, CK2, mTOR | Cancers (e.g., Uveal Melanoma), Inflammatory Disorders | [2][4] |

| Lipid Kinases | Phosphoinositide 3-kinases (PI3Kδ) | Autoimmune Diseases, Cancers | [5] |

| Janus Kinases | JAK1, JAK2, JAK3 | Autoimmune Disorders, Inflammation | [2] |

Representative Biological Activity

The following table summarizes the inhibitory potency of selected, clinically relevant pyrazine-based kinase inhibitors to illustrate the potential of derivatives from this class.

| Inhibitor Name | Scaffold Type | Target Kinase | IC₅₀ Value | Reference |

| Acalabrutinib | Imidazo[1,5-a]pyrazine | BTK | 3 nM | [2] |

| Darovasertib | Pyrazine-2-carboxamide | PKCα | 1.9 nM | [2] |

| Darovasertib | Pyrazine-2-carboxamide | PKCθ | 0.4 nM | [2] |

Key Experimental Protocols for Drug Discovery

Protocol 1: General Derivatization via Reductive Amination

Objective: To illustrate the use of the intermediate by synthesizing an N-substituted derivative.

Materials:

-

This compound

-

An appropriate aldehyde or ketone (e.g., benzaldehyde, 1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) and the selected aldehyde/ketone (1.0 eq) in DCE.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic phase, and concentrate it to obtain the crude derivative for purification.

Protocol 2: General In Vitro Biochemical Kinase Assay

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.[6][7]

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6] The exact composition may need optimization for the specific kinase.

-

Enzyme and Substrate: Dilute the recombinant kinase and its corresponding substrate (peptide or protein) to their final desired concentrations in the kinase buffer.

-

ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase.

-

Test Compound: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

Assay Procedure:

-

Add a small volume (e.g., 1-2 μL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate (e.g., 384-well).

-

Add the diluted kinase and substrate solution to the wells.

-

Allow the plate to incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]

-

Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

Detection: Use an appropriate method to quantify kinase activity. Common methods include:

-

Radiometric Assays: Measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP into the substrate.[8]

-

Fluorescence/Luminescence-Based Assays: Use modified substrates or antibodies to generate a signal. For example, ADP-Glo™ assays measure the amount of ADP produced, which correlates with kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).[6]

Caption: High-level workflow for in vitro kinase inhibitor screening.

Example Signaling Pathway: BTK Inhibition

Acalabrutinib, an FDA-approved drug for Chronic Lymphocytic Leukemia (CLL), is built upon a pyrazine-related scaffold and functions as a potent BTK inhibitor.[2] Derivatives of this compound could be designed to target the same pathway. The diagram below illustrates the simplified B-Cell Receptor (BCR) signaling cascade and the point of intervention for a BTK inhibitor.

Caption: Simplified BTK signaling pathway and point of inhibition.

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the development of next-generation targeted therapies. Its straightforward synthesis and ideal structural features for chemical modification make it an invaluable tool for medicinal chemists. By providing a reliable scaffold that can be readily elaborated, this intermediate facilitates the rapid generation and optimization of novel kinase inhibitors, ultimately accelerating the journey from a promising compound to a potential clinical candidate. The protocols and data presented herein serve as a foundational guide for researchers aiming to harness the power of this versatile building block in their drug discovery programs.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(piperazin-1-yl)pyrazine [myskinrecipes.com]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Pyrazine Nucleus: A Technical Guide to its Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of pyrazine-containing molecules that have shown significant therapeutic promise, with a focus on their anticancer and anti-inflammatory activities. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular signaling pathways and experimental workflows.

Anticancer Activity of Pyrazine-Containing Compounds

Pyrazine derivatives have demonstrated considerable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Inhibition of Kinase Signaling Pathways

A significant number of pyrazine-based compounds function as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[1] The pyrazine ring can act as a bioisostere for other aromatic systems like benzene or pyridine, and its nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the kinase ATP-binding pocket.[2]

Gilteritinib , a pyrazine-2-carboxamide derivative, is a prime example of a successful pyrazine-based kinase inhibitor. It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[3][4] Gilteritinib competitively binds to the ATP-binding site of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling cascades, which are crucial for the proliferation and survival of leukemic cells.[3][5] Resistance to gilteritinib has been associated with the acquisition of mutations in the Ras/MAPK pathway.[6]

Proteasome Inhibition

Bortezomib , a dipeptidyl boronic acid derivative containing a pyrazine moiety, was the first-in-class proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][7] It reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[8][9] This inhibition disrupts the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells. Furthermore, bortezomib prevents the degradation of IκB, an inhibitor of the NF-κB signaling pathway, thereby suppressing the transcription of genes involved in cell survival and proliferation.[8][10]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected pyrazine-containing compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazine-Chalcone Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazolo[1,5-a]pyrimidine Hybrid 6h | MDA-MB-231 (Breast Cancer) | 2.6 | [11] |

| Pyrazolyl-Chalcone Derivative 9e | PACA2 (Pancreatic Carcinoma) | 27.6 | [12] |

| Pyrazolyl-Chalcone Derivative 7d | MCF7 (Breast Adenocarcinoma) | 42.6 | [12] |

| Chalcone-Pyrazoline Derivative PY7 | A549 (Lung Cancer) | 6.45 | [13] |

Table 2: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors

| Compound | Target Kinase | Cell Line | IC50 | Reference |

| Gilteritinib | FLT3 | - | - | [4] |

| CCT245737 | CHK1 | - | 1.4 nM (Biochemical) | [2] |

| Darovasertib | PKC | - | - | [4] |

Anti-inflammatory Activity of Pyrazine Derivatives

Chronic inflammation is a key driver of numerous diseases. Several pyrazine-containing compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[14][15]

Tetramethylpyrazine (TMP) , a naturally occurring pyrazine found in the traditional Chinese herb Ligusticum wallichii, has been extensively studied for its anti-inflammatory properties.[16][17] TMP has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[18] It also exerts neuroprotective effects by inhibiting the inflammatory response and oxidative stress through the regulation of the TNFR1/IκB-α/NF-κB p65 signaling pathway.[19] Furthermore, TMP can alleviate acute lung injury by regulating the Rac1/LIMK1 signaling pathway.[16]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by key pyrazine-containing pharmacologically active compounds.

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of pyrazine-containing compounds.

Synthesis of Pyrazine Derivatives

The synthesis of bioactive pyrazine derivatives often involves multi-step reactions. A general workflow for the synthesis of pyrazine-chalcone hybrids is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]

- 3. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ieasrj.com [ieasrj.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway [frontiersin.org]

- 17. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetramethylpyrazine mitigates lipopolysaccharide-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-3-(1-piperazinyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound of interest in pharmaceutical research and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and quality throughout the drug development process. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Information:

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 85386-99-8 |

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 198.65 g/mol [1] |

| Boiling Point | 342.7±42.0°C[1] |

Analytical Methods and Protocols

A comprehensive analytical approach is essential for the full characterization of this compound. The following sections detail the recommended methods and protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. Due to the presence of a piperazine moiety, which may not have a strong UV chromophore, derivatization can be employed to enhance detection.[2] Alternatively, a suitable low-wavelength UV detection can be used.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm or a lower wavelength such as 210 nm for enhanced sensitivity.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical):

| Parameter | Result |

| Retention Time | ~ 5.8 min |

| Purity (by area %) | > 98% |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Derivatization may be necessary to improve the volatility of the analyte.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-500 m/z.

-

Transfer Line Temperature: 280°C.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. If derivatization is needed, silylation agents like BSTFA can be used.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

| 198/200 | [M]⁺ (Molecular ion with chlorine isotope pattern) |

| 155 | [M - C₃H₅N]⁺ |

| 128 | [M - C₄H₈N₂]⁺ |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the spectrum to the solvent peak.

-

Predicted NMR Data (in CDCl₃):

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrazine-H | ~8.0 | d | 1H | CH on pyrazine ring |

| Pyrazine-H | ~7.8 | d | 1H | CH on pyrazine ring |

| Piperazine-H | ~3.5 | t | 4H | -N-CH₂- (adjacent to pyrazine) |

| Piperazine-H | ~3.0 | t | 4H | -N-CH₂- |

| Piperazine-NH | ~1.9 | s | 1H | -NH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Pyrazine C-Cl | ~150 | C-Cl |

| Pyrazine C-N | ~148 | C-N(piperazine) |

| Pyrazine CH | ~135 | CH |

| Pyrazine CH | ~132 | CH |

| Piperazine CH₂ | ~50 | -N-CH₂- (adjacent to pyrazine) |

| Piperazine CH₂ | ~45 | -N-CH₂- |

Visualizations

Analytical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Chloro-3-(1-piperazinyl)pyrazine

AN-HPLC-028

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Chloro-3-(1-piperazinyl)pyrazine, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals to accurately assess the purity and identify potential impurities. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines.

Introduction

This compound is a heterocyclic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is essential for quality control during the drug development process.

This application note presents a stability-indicating HPLC method that can separate this compound from its potential process-related impurities and degradation products. The method is based on established principles for the analysis of similar piperazine and pyrazine derivatives.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

2.2. Reagents and Standards

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure water

-

Trifluoroacetic Acid (TFA): HPLC grade

-

This compound Reference Standard: Purity ≥98%[1]

-

Methanol: HPLC grade (for sample preparation)

2.3. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (95% A: 5% B).

2.4. Sample Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (95% A: 5% B).

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.5. System Suitability

Before sample analysis, perform five replicate injections of the working standard solution to ensure the system is operating correctly. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

2.6. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the purity analysis of three hypothetical batches of this compound are summarized in the table below.

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

| Batch A | 8.52 | 1254367 | 99.5 |

| Batch B | 8.51 | 1238901 | 99.2 |

| Batch C | 8.53 | 1261045 | 99.7 |

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed to ensure the reliability of the results. The following table summarizes typical validation parameters and expected results.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

References